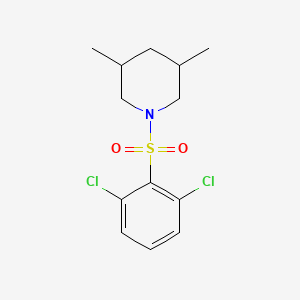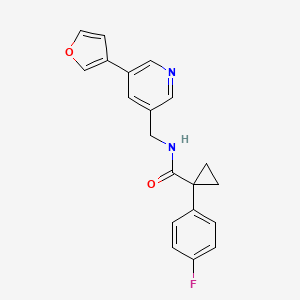
1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide" is a complex organic molecule that appears to be related to the field of medicinal chemistry, given its structural complexity and the presence of multiple aromatic systems. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid. The process yielded a total of 48.8% of the target compound, which suggests that the synthesis route is moderately efficient .
Molecular Structure Analysis
Although the exact molecular structure of "this compound" is not provided, the structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined through crystallography. This suggests that similar techniques could be used to elucidate the structure of the compound , which is crucial for understanding its chemical behavior and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds typically include condensation and saponification steps. For example, the synthesis of the pyrazolo[1,5-a]pyrimidine derivative involved condensation of dimethylamine with an intermediate, followed by saponification with sodium hydroxide. These reactions are indicative of the types of chemical transformations that might be employed in the synthesis of "this compound" .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, the papers do mention that related compounds exhibit significant inhibition of cancer cell proliferation, which implies potential biological activity. This activity could be related to the physical and chemical properties of the compounds, such as their ability to interact with biological targets . The determination of these properties would likely require experimental studies including solubility tests, stability assessments, and biological assays.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
Studies have shown advancements in synthetic methodologies for related compounds. For instance, Zhou et al. (2021) developed a high-yield synthetic method for a similar compound, which could be applied in creating derivatives of "1-(4-fluorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide" for further research or therapeutic applications (Zhou et al., 2021).
Antiprotozoal Agents
Research by Ismail et al. (2004) on compounds featuring furan and pyridine units demonstrated significant antiprotozoal activity, suggesting potential applications of similar structures in developing new antiprotozoal medications (Ismail et al., 2004).
Kinase Inhibitors
Compounds with structural features akin to "this compound" have been identified as potent kinase inhibitors. Schroeder et al. (2009) discovered a selective and orally efficacious inhibitor of the Met kinase superfamily, highlighting potential applications in cancer therapy (Schroeder et al., 2009).
Unusual Metabolic Pathways
Zhuo et al. (2016) investigated inhibitors of the hepatitis C virus featuring a bicyclo[1.1.1]pentane structure, revealing unexpected metabolic pathways. This research might inform the metabolic profiling and optimization of "this compound" in drug development processes (Zhuo et al., 2016).
Antimicrobial and Anticancer Applications
Related compounds have demonstrated antimicrobial and anticancer properties, suggesting that "this compound" could be investigated for similar applications. Jayarajan et al. (2019) explored compounds synthesized through multi-component reactions, showing non-linear optical properties and potential for anticancer activity (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-18-3-1-17(2-4-18)20(6-7-20)19(24)23-11-14-9-16(12-22-10-14)15-5-8-25-13-15/h1-5,8-10,12-13H,6-7,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJXWTWUQQXDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

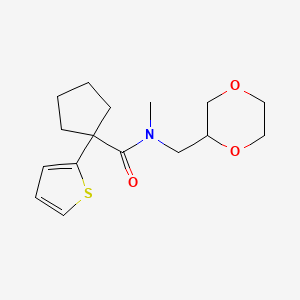
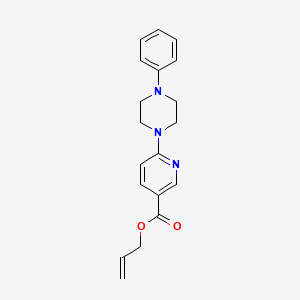
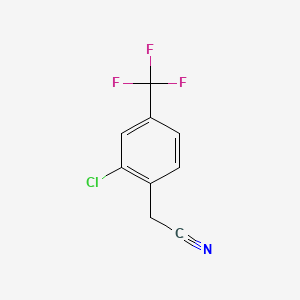
![4-cyano-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2505067.png)

![[5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-1-methyl-1H-pyrrol-3-yl](phenyl)methanone](/img/structure/B2505069.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2505070.png)
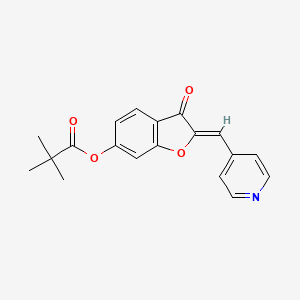
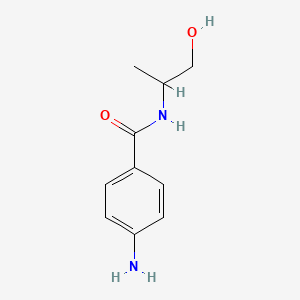
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2505077.png)
![[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2505078.png)
![Imidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B2505080.png)
![tert-butyl N-[(pyridin-3-yl)sulfamoyl]carbamate](/img/structure/B2505082.png)
